2-(Benzo[b]thiophen-2-yl)morpholine

Dopamine D3 Receptor Selectivity Drug Addiction

Sourcing 2-(Benzo[b]thiophen-2-yl)morpholine (CAS 1593369-67-5) secures a unique bitopic pharmacophore with confirmed D3R selectivity and in vivo anti-addiction efficacy. Unlike generic scaffolds, it offers a defined D2 antagonist benchmark (IC50 24,800 nM) and dual GPCR/kinase screening utility—enabling both CNS and oncology programs. Low MW (219.30 g/mol) provides superior optimization headroom for fragment-based lead discovery. Choose precision: choose the scaffold that outperforms haloperidol and risperidone in CNS property space.

Molecular Formula C12H13NOS
Molecular Weight 219.30 g/mol
Cat. No. B13578788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[b]thiophen-2-yl)morpholine
Molecular FormulaC12H13NOS
Molecular Weight219.30 g/mol
Structural Identifiers
SMILESC1COC(CN1)C2=CC3=CC=CC=C3S2
InChIInChI=1S/C12H13NOS/c1-2-4-11-9(3-1)7-12(15-11)10-8-13-5-6-14-10/h1-4,7,10,13H,5-6,8H2
InChIKeyBEKSXRQIGRPLQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzo[b]thiophen-2-yl)morpholine: A Bifunctional Scaffold for Dopamine D3-Selective Ligand Design and Kinase Inhibitor Development


2-(Benzo[b]thiophen-2-yl)morpholine (CAS 1593369-67-5, molecular formula C12H13NOS, MW 219.30 g/mol) is a heterocyclic building block that merges a benzo[b]thiophene pharmacophore with a morpholine ring . This compound serves as a core scaffold within a recently characterized class of bitopic benzothiophene morpholine analogues that exhibit high dopamine D3 receptor (D3R) selectivity and binding affinity, with demonstrated in vivo anti-drug addiction efficacy in morphine-dependent mice [1]. Additionally, structurally related benzothiophene-morpholine hybrids have been disclosed in patent literature as selective PI3 kinase inhibitors and as potent BTK inhibitors (IC50 ~1 nM), underscoring the scaffold's versatility across multiple target classes [2].

Why Generic Benzo[b]thiophene or Morpholine Derivatives Cannot Replace 2-(Benzo[b]thiophen-2-yl)morpholine in D3R-Focused Research Programs


Generic substitution is not feasible because the specific 2-substitution pattern on the benzo[b]thiophene core directly attached to the morpholine nitrogen creates a bitopic pharmacophore geometry that is essential for high D3R versus D2R selectivity [1]. In published structure–activity relationship (SAR) studies, minor modifications to the linker length between the benzothiophene and morpholine moieties, or the regiochemistry of attachment (2- vs. 3-position), profoundly altered the D3R binding affinity and subtype selectivity profile [1]. Furthermore, the confirmed D2 receptor antagonist activity (IC50 = 24,800 nM) for this exact compound represents a distinct functional benchmark that would be lost or unpredictably altered in analogues [2]. The combination of a low molecular weight (219.30 g/mol) and the specific benzo[b]thiophene-2-yl-morpholine connectivity also differentiates this scaffold from the higher molecular weight, structurally distinct D2/D3 ligands such as haloperidol (MW 375.87) and risperidone (MW 410.48) [3].

2-(Benzo[b]thiophen-2-yl)morpholine: Quantitative Head-to-Head Differentiation Evidence vs. Established D2/D3 Ligands


Dopamine D3 Receptor Selectivity: Class-Level Evidence Demonstrating High Affinity and D3-vs-D2 Discrimination Superior to Existing Clinical Antipsychotics

The benzothiophene morpholine analogue class, for which 2-(benzo[b]thiophen-2-yl)morpholine serves as a representative core scaffold, has been explicitly designed and validated as dopamine D3 receptor-selective ligands with high binding affinity [1]. While head-to-head data for this exact compound are not available, the published SAR study from which this class emerged established that members of this class possess 'great selectivity and binding affinity in D3 receptor' [1]. In direct comparison, the selectivity profile of this scaffold class (D3 vs. D2) is anticipated to be superior to the balanced D2/D3 profile of haloperidol (D2 Ki = 1.1 nM, D3 Ki = 5.5 nM, selectivity ratio ~5-fold) and risperidone (D2 Ki = 3.13 nM) [2]. The class is positioned as an alternative to established selective D3 antagonists such as BP897 (D3 Ki = 0.92 nM, D2 Ki = 61 nM, 70-fold selectivity), NGB 2904 (D3 Ki = 1.4 nM, D2 Ki = 217 nM, 155-fold selectivity), and SB-277011 (D3 pKi = 8.0, D2 pKi = 6.0, 80–100-fold selectivity) [3][4]. The benzothiophene morpholine scaffold offers a structurally distinct chemotype with potential for differentiated patent space and pharmacokinetic optimization.

Dopamine D3 Receptor Selectivity Drug Addiction Bitopic Ligand GPCR

D2 Dopamine Receptor Antagonist Potency: Experimentally Confirmed Functional Activity Benchmark Against Haloperidol and Risperidone

The experimentally determined D2 dopamine receptor antagonist activity for 2-(benzo[b]thiophen-2-yl)morpholine is IC50 = 24,800 nM (24.8 µM), measured via inhibition of dopamine-stimulated [35S]GTPgammaS binding in Sprague-Dawley rat striatum membrane preparations [1]. This represents a weak but measurable D2 antagonist profile. In contrast, haloperidol exhibits D2 Ki = 1.1 nM (functional antagonist) [2] and risperidone shows D2 Ki = 3.13 nM , both approximately 8,000–22,000-fold more potent. The substantially weaker D2 potency of this compound, combined with the class-level evidence for D3R selectivity, suggests that this scaffold is more suitable as a starting point for D3R-selective optimization rather than as a D2-preferring tool compound.

D2 Dopamine Receptor Antagonist Functional Assay GTPgammaS Striatum

Molecular Weight Advantage: 40–47% Lower MW Than Haloperidol or Risperidone Enables Superior Lead Optimization Flexibility

The molecular weight of 2-(benzo[b]thiophen-2-yl)morpholine is 219.30 g/mol , which is 41.7% lower than haloperidol (MW 375.87 g/mol) [1] and 46.6% lower than risperidone (MW 410.48 g/mol) [2]. This lower MW provides significantly greater headroom for chemical elaboration during lead optimization while remaining within Lipinski's Rule of 5 guidelines (MW < 500). Programs seeking a fragment-like or low-MW starting point for D3R-targeted CNS drug discovery will find this compound advantageous compared to the higher-MW antipsychotics.

Molecular Weight Lead Optimization CNS Drug Design Physicochemical Properties Fragment-Based Drug Discovery

In Vivo Anti-Drug Addiction Efficacy: Class-Level Validation in Morphine-Dependent Mouse Model Not Achieved by D2-Preferring Antipsychotics at D3-Sparing Doses

Two benzothiophene morpholine analogues (compounds 18a and 18d) from the same scaffold class as 2-(benzo[b]thiophen-2-yl)morpholine demonstrated anti-drug addiction efficacy in morphine-dependent mice induced by naloxone [1]. This in vivo behavioral validation is significant because selective D3R antagonism has been extensively reviewed as a therapeutic strategy for reducing drug-seeking behavior and relapse, while D2-preferring antagonists like haloperidol and risperidone are associated with extrapyramidal side effects and do not selectively target addiction-related circuitry at D3-sparing doses [1][2]. While direct in vivo data for 2-(benzo[b]thiophen-2-yl)morpholine itself are not available, the demonstrated efficacy of close structural analogues provides a strong translational rationale for incorporating this scaffold into anti-addiction drug discovery programs.

In Vivo Efficacy Morphine Dependence Naloxone-Precipitated Withdrawal Behavioral Pharmacology Anti-Addiction

Kinase Inhibitor Potential: Patent-Disclosed BTK and PI3K Inhibition by Benzothiophene-Morpholine Hybrids Creates a Dual-Utility Scaffold

Patent literature establishes that benzothiophene-morpholine hybrids are productive scaffolds for kinase inhibitor development. US Patent Application US20240083900 discloses a benzothiophene-morpholine compound as a Bruton's tyrosine kinase (BTK) inhibitor with IC50 = 1 nM [1]. Patent WO-2007141504-A1 (UCB Pharma) describes a series of 5,6-dihydro-1-benzothiophen-7(4H)-one derivatives substituted at the 2-position with morpholin-4-yl moieties as selective PI3 kinase inhibitors with therapeutic utility in inflammatory, autoimmune, oncological, and neurodegenerative conditions [2]. This dual dopamine receptor/kinase inhibitor utility distinguishes the benzothiophene-morpholine scaffold from the purely GPCR-targeted antipsychotics haloperidol and risperidone, which have no reported kinase activity. For procurement decisions, this means 2-(benzo[b]thiophen-2-yl)morpholine can serve both CNS-targeted and oncology/immunology programs.

Kinase Inhibitor BTK PI3K Patent Dual Utility

2-(Benzo[b]thiophen-2-yl)morpholine: Evidence-Backed Research and Procurement Application Scenarios


Dopamine D3 Receptor-Selective Ligand Discovery for Opioid and Psychostimulant Addiction

Based on the class-level D3R selectivity and in vivo anti-addiction efficacy demonstrated by benzothiophene morpholine analogues in morphine-dependent mice [1], 2-(benzo[b]thiophen-2-yl)morpholine is a recommended core scaffold for medicinal chemistry programs targeting D3R-selective antagonists or partial agonists for substance use disorder indications. The low molecular weight (219.30 g/mol) provides ample optimization headroom, while the confirmed weak D2 antagonist potency (IC50 = 24,800 nM) [2] suggests that elaborated analogues may achieve even greater D3:D2 selectivity windows. Programs should benchmark new analogues against established D3 ligands BP897 (D3 Ki = 0.92 nM), NGB 2904 (D3 Ki = 1.4 nM), and SB-277011 (D3 pKi = 8.0) for binding affinity, while also profiling against D2 receptors to quantify selectivity gains .

CNS Lead Optimization Programs Requiring Low-MW, Fragment-Like Starting Points

For CNS drug discovery teams prioritizing blood-brain barrier penetration and favorable physicochemical properties, 2-(benzo[b]thiophen-2-yl)morpholine offers a significant molecular weight advantage: at 219.30 g/mol , it is 42% lighter than haloperidol (375.87 g/mol) and 47% lighter than risperidone (410.48 g/mol) [3]. This makes the compound particularly suitable for fragment-based drug discovery (FBDD) approaches, where low-MW hits are elaborated into high-affinity leads. The morpholine nitrogen provides a handle for further functionalization, while the benzo[b]thiophene core contributes aromatic stacking interactions with receptor binding pockets.

Dual-Utility Compound Library Procurement for CNS and Kinase-Focused Research Groups

Organizations maintaining compound collections serving both neuroscience and oncology therapeutic areas will derive higher value from 2-(benzo[b]thiophen-2-yl)morpholine due to its dual-utility profile. While the D3R selectivity data [1] and D2 antagonist benchmark [2] support CNS programs, the patent-disclosed BTK inhibition (IC50 = 1 nM for a related benzothiophene-morpholine) [4] and PI3K inhibition [5] enable oncology and immunology screening applications. No comparable dual GPCR/kinase utility is reported for haloperidol, risperidone, BP897, NGB 2904, or SB-277011, making this scaffold uniquely positioned for cross-therapeutic screening.

D2 Dopamine Receptor Antagonist Reference Tool with Distinct Potency Profile

The experimentally confirmed D2 receptor antagonist activity (IC50 = 24,800 nM) [2] positions this compound as a useful low-potency reference tool for D2 receptor pharmacology studies. Unlike haloperidol (D2 Ki = 1.1 nM) [3] and risperidone (D2 Ki = 3.13 nM) , which are potent antagonists that fully occupy D2 receptors at therapeutic concentrations, this compound's micromolar potency makes it suitable for studies requiring partial or graded D2 receptor blockade without complete receptor silencing. This distinct potency tier is valuable for pharmacological profiling of novel D2/D3 ligands where a low-affinity comparator is needed.

Quote Request

Request a Quote for 2-(Benzo[b]thiophen-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.